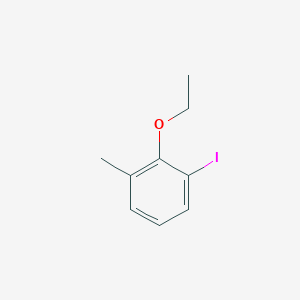
2-Ethoxy-3-iodotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3-iodotoluene is an organic compound that belongs to the class of iodotoluenes It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to a toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-iodotoluene typically involves the iodination of 2-ethoxytoluene. One common method is the electrophilic aromatic substitution reaction, where 2-ethoxytoluene is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. Fractional distillation or recrystallization techniques may be employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-3-iodotoluene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-ethoxy-3-methoxytoluene.
Oxidation: Products include 2-ethoxy-3-iodobenzaldehyde or 2-ethoxy-3-iodobenzoic acid.
Reduction: Products include 2-ethoxy-3-iodocyclohexane.
Applications De Recherche Scientifique
2-Ethoxy-3-iodotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-3-iodotoluene involves its reactivity towards various chemical reagents. The iodine atom, being a good leaving group, facilitates substitution reactions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
- 2-Iodotoluene
- 3-Iodotoluene
- 4-Iodotoluene
Comparison: 2-Ethoxy-3-iodotoluene is unique due to the presence of both an ethoxy group and an iodine atom on the toluene ring. This combination imparts distinct reactivity compared to other iodotoluenes, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C9H11IO |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-ethoxy-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
XYRHWYPFDUFTHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




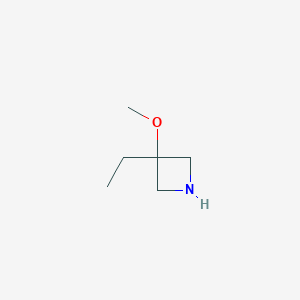
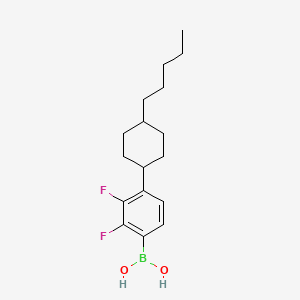
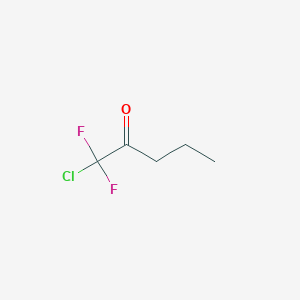

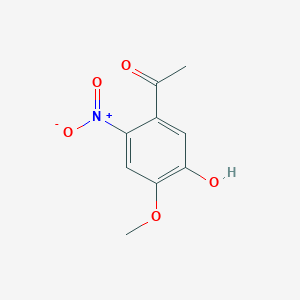
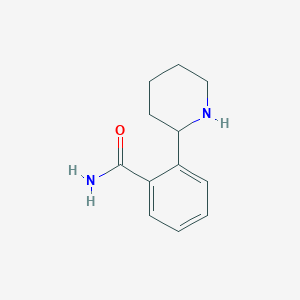
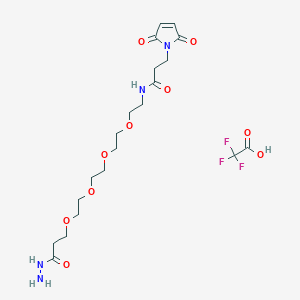
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
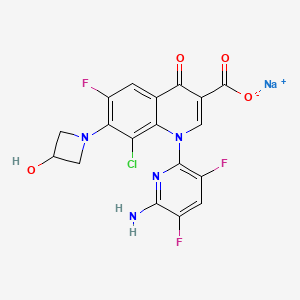
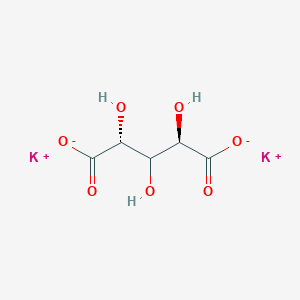
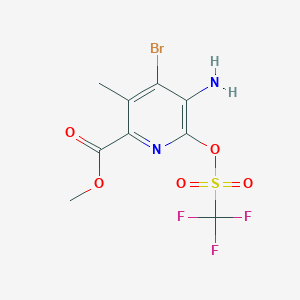
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
